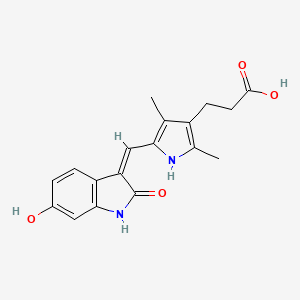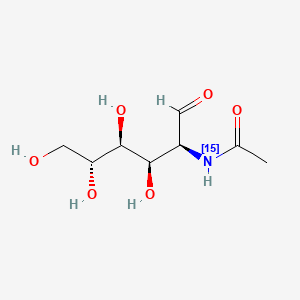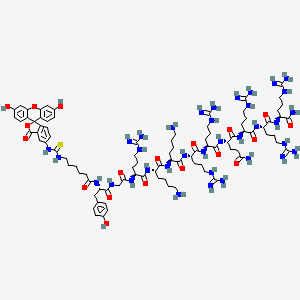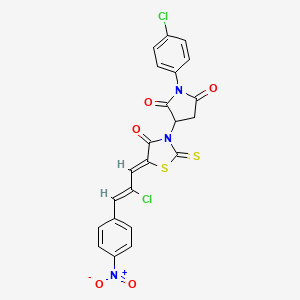
Glaucoside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glaucoside A is a pregnane glycoside, a type of steroid glycoside, which can be isolated from the roots of Cynanchum atratum . It is known for its unique structure and potential biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glaucoside A involves the glycosylation of glaucogenin A with β-D-oleandropyranoside . The reaction typically requires an acid catalyst to facilitate the formation of the glycosidic bond. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as the roots of Cynanchum atratum, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions using biocatalysts or chemical catalysts to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Glaucoside A can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the glycoside.
Reduction: This can affect the carbonyl groups in the aglycone part of the molecule.
Substitution: This can occur at the glycosidic bond or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Glaucoside A has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Glaucoside A involves its interaction with specific molecular targets and pathways. It can modulate cellular processes by binding to receptors or enzymes, leading to changes in cell signaling and function. For example, it may induce apoptosis in cancer cells by altering the expression of apoptotic proteins and affecting mitochondrial membrane potential .
Comparison with Similar Compounds
Similar Compounds
Atratcynoside F: Another pregnane glycoside isolated from Cynanchum atratum.
Cynataihosides: A group of seco-pregnane glycosides with similar biological activities.
Uniqueness
Glaucoside A is unique due to its specific glycosylation pattern and the presence of β-D-oleandropyranoside. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C28H40O9 |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
(4S,5R,7R,8R,13R,16S,19R,22R)-7-hydroxy-8-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |
InChI |
InChI=1S/C28H40O9/c1-14-25(30)21(32-4)10-23(35-14)36-20-9-16-6-7-17-18(27(16,2)11-19(20)29)8-5-15-12-33-28(3)24(15)22(13-34-28)37-26(17)31/h6,12,14,17-25,29-30H,5,7-11,13H2,1-4H3/t14-,17-,18+,19-,20-,21-,22-,23+,24-,25-,27+,28+/m1/s1 |
InChI Key |
VBSDZUADEVYQKN-YEAUGEPOSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2CC3=CC[C@@H]4[C@@H]([C@]3(C[C@H]2O)C)CCC5=CO[C@@]6([C@H]5[C@@H](CO6)OC4=O)C)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC3=CCC4C(C3(CC2O)C)CCC5=COC6(C5C(CO6)OC4=O)C)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




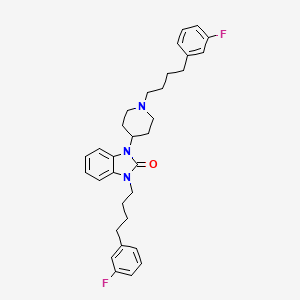

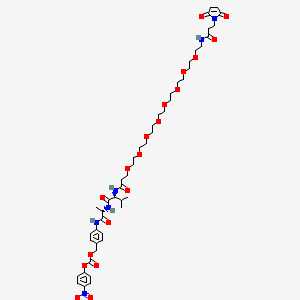
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12403684.png)
